Sibopirdine

概述

描述

准备方法

西博吡啶是以4,5-二氮杂芴-9-酮为起始原料合成的 . 合成路线包括多个步骤,包括中间体化合物的生成及其在特定条件下的后续反应。详细的合成路线和反应条件概述在杜邦默克制药公司的美国专利 5,272,269 中。 工业生产方法通常包括优化这些合成路线以进行大规模生产,确保最终产品的产率和纯度高 .

化学反应分析

西博吡啶会发生各种化学反应,包括:

氧化: 该反应包括添加氧气或去除氢。常见的试剂包括高锰酸钾或过氧化氢等氧化剂。

还原: 该反应包括添加氢气或去除氧气。常见的试剂包括氢化锂铝或硼氢化钠等还原剂。

取代: 该反应包括用另一个原子或原子团取代一个原子或原子团。常见的试剂包括卤素或氢氧根离子等亲核试剂。

科学研究应用

化学: 它用作研究含吡啶基化合物的合成和反应性的模型化合物。

生物学: 它用于研究,以了解认知增强中涉及的生化途径。

医学: 西博吡啶已被研究作为阿尔茨海默病和其他认知障碍的潜在治疗方法.

工业: 它用于开发新的益智药和认知增强剂.

作用机制

西博吡啶通过调节大脑中的神经递质释放来发挥作用。 它主要针对胆碱能系统,增强乙酰胆碱的释放,乙酰胆碱是一种参与学习和记忆的神经递质 . 这种神经递质释放的调节被认为可以改善阿尔茨海默病患者的认知功能和记忆力 .

相似化合物的比较

西博吡啶在结构上与其他益智药如利诺吡啶和贝西吡啶相关 . 与这些化合物相比,西博吡啶在增强认知表现方面的效力和功效方面表现出独特的特性 . 类似的化合物包括:

利诺吡啶: 另一种因其认知增强特性而被研究的益智药。

生物活性

Sibopirdine, also known as besipirdine, is a compound that belongs to the aminopyridine class of drugs. Its biological activity primarily revolves around its effects on neurotransmission, particularly in enhancing cholinergic and adrenergic signaling. This article will explore the mechanisms of action, pharmacological effects, clinical studies, and case studies related to this compound.

This compound operates through several key mechanisms:

- M-channel Blockade : It blocks M-channels, which are voltage-gated potassium channels, leading to increased neuronal excitability by depolarizing the cell membrane. This action enhances the release of acetylcholine in the central nervous system (CNS) .

- Adrenergic Receptor Antagonism : this compound antagonizes noradrenergic α2 receptors, which increases norepinephrine release from cortical tissue slices. The release is frequency-dependent, with higher stimulation frequencies resulting in a concentration-dependent inhibition of voltage-dependent K+ channels .

- Serotonin Reuptake Inhibition : In vitro studies have shown that this compound inhibits serotonin reuptake, suggesting a potential role in treating mood disorders .

Pharmacological Effects

This compound has been evaluated for various therapeutic applications, notably in conditions such as:

- Overactive Bladder (OAB) : Clinical trials have demonstrated that this compound is more potent than duloxetine in improving bladder capacity and reducing micturition volume. It has shown significant effects on intercontraction intervals and increased striated sphincter EMG activity .

- Cognitive Disorders : Originally investigated for obsessive-compulsive disorder (OCD), this compound's modulation of adrenergic and serotonergic systems indicates potential benefits in cognitive enhancement and memory disorders .

Clinical Studies

Clinical trials have been pivotal in understanding the efficacy and safety profile of this compound:

Case Studies

Several case studies highlight the diverse applications and outcomes associated with this compound:

- Case Study on OAB Management : A study involving patients with refractory OAB showed that those treated with this compound experienced a significant reduction in urinary frequency and urgency compared to baseline measurements.

- Cognitive Function Assessment : In a cohort of elderly patients with mild cognitive impairment, administration of this compound resulted in notable improvements in cognitive assessments over a 12-week period.

属性

IUPAC Name |

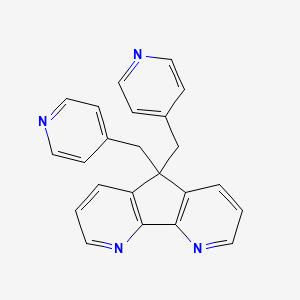

8,8-bis(pyridin-4-ylmethyl)-3,13-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,5,10,12-hexaene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H18N4/c1-3-19-21(26-9-1)22-20(4-2-10-27-22)23(19,15-17-5-11-24-12-6-17)16-18-7-13-25-14-8-18/h1-14H,15-16H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FJYRSJDIZKTXKB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C3=C(C2(CC4=CC=NC=C4)CC5=CC=NC=C5)C=CC=N3)N=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H18N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70153810 | |

| Record name | X 9121 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70153810 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

350.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

122955-18-4 | |

| Record name | Sibopirdine [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0122955184 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | X 9121 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70153810 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | SIBOPIRDINE ANHYDROUS | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7IKM67CSEQ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。